4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile
Description
Properties
IUPAC Name |
4-[[2-aminoethyl(cyclopropyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-7-8-16(13-5-6-13)10-12-3-1-11(9-15)2-4-12/h1-4,13H,5-8,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSOQGEARCNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
4-Methylbenzonitrile undergoes radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in carbon tetrachloride at 80–90°C. Yields range from 65–78%.
Step 2: Cyclopropylamine Coupling
4-(Bromomethyl)benzonitrile reacts with cyclopropylamine in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-(cyclopropylaminomethyl)benzonitrile (82–89% yield).
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NBS, AIBN | CCl₄ | 80°C | 6 | 72 |
| 2 | Cyclopropylamine, K₂CO₃ | DMF | 60°C | 12 | 85 |
| 3 | ClCH₂CH₂NH₂·HCl, K₂CO₃ | THF | Reflux | 24 | 60 |
Synthetic Route 2: Palladium-Catalyzed Cyanation
Suzuki-Miyaura Coupling for Benzonitrile Formation
Aryl halides (e.g., 4-bromobenzaldehyde) react with cyano-containing boronic esters under palladium catalysis. For example, using Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 100°C achieves 70–75% yield.
Reductive Amination for Side Chain Installation
The resulting 4-formylbenzonitrile undergoes reductive amination with cyclopropylamine and ethylenediamine using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM), yielding the target compound in 58% yield after HPLC purification.
Key Optimization Parameters
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Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing side products.
-
Solvent Choice : DMF enhances boronic ester solubility but requires careful moisture control.
Alternative Pathway: One-Pot Tandem Reactions
A streamlined approach combines Ullmann coupling and cyanation in a single pot:
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Ullmann Coupling : 4-Iodobenzonitrile reacts with cyclopropylamine using CuI/L-proline catalyst in DMSO at 120°C.
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In Situ Cyanation : Trimethylsilyl cyanide (TMSCN) introduces the nitrile group (68% overall yield).
Advantages :
-
Eliminates intermediate isolation.
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Reduces solvent waste.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N- and C-alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures.
Cyclopropane Ring Stability
Cyclopropylamine’s strain necessitates inert atmospheres and anhydrous conditions to prevent ring-opening.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the cyclopropyl-amino-ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines .
Scientific Research Applications
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Key Observations:
Structural Flexibility vs. Rigidity :
- The target compound’s cyclopropyl group introduces steric rigidity, which may enhance binding specificity in biological systems compared to flexible alkyl chains like ethyl or methylamine derivatives .
- In contrast, 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile features a bulky imidazole-sulfanyl substituent, which could reduce solubility but improve π-π stacking interactions in materials science applications .
Amine Functionality: Primary amines (e.g., target compound, 4-[(2-Amino-2-methylpropyl)amino]benzonitrile) exhibit higher nucleophilicity compared to secondary amines like 4-((Methylamino)methyl)benzonitrile, making them more reactive in coupling reactions or as catalysts .
Synthetic Accessibility: The aryl-substituted analog 4-[(4-Methoxyphenyl)amino]benzonitrile is synthesized via Buchwald-Hartwig amination with ~72% yield, suggesting efficient routes for aromatic amine derivatives .
Physicochemical Properties: Branched alkylamine derivatives (e.g., 4-[(2-Amino-2-methylpropyl)amino]benzonitrile) exhibit higher boiling points (361.2°C) and densities (1.06 g/cm³) compared to linear chain analogs, likely due to increased molecular packing .
Implications of Structural Differences
- Solubility and Bioavailability: The cyclopropyl group in the target compound may enhance lipophilicity, favoring membrane permeability in drug design. Conversely, the hydrophilic Schiff base derivative (4-(salicylideneimino)benzonitrile) could be more water-soluble .
- Reactivity : Primary amines (target compound) are more prone to acetylation or condensation reactions than secondary amines, offering diverse functionalization pathways .
- Thermal Stability: The higher boiling point of 4-[(2-Amino-2-methylpropyl)amino]benzonitrile suggests improved thermal stability for high-temperature applications compared to the discontinued target compound .
Biological Activity
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile is a compound with significant potential in pharmacology, particularly in the fields of neuropharmacology and oncology. Its unique structural features contribute to its biological activities, which are the focus of this article.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3, with a molar mass of approximately 216.28 g/mol. The compound consists of a benzonitrile core substituted with an aminoethyl-cyclopropyl moiety, which may enhance its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly:
- Anticancer Activity : Preliminary studies have shown that this compound has cytotoxic effects against various cancer cell lines. Specific assays have indicated activity against human leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it is hypothesized that this compound may interact with neurotransmitter systems, including serotonin and dopamine receptors. This could position it as a candidate for further investigation in treating neuropsychiatric disorders.
Case Studies
-
Cytotoxicity Assays :
- In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential. For example, it showed IC50 values comparable to established chemotherapeutics in assays with MCF-7 (breast cancer) and CEM-13 (leukemia) cell lines .
- Mechanism of Action :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Amino(cyclopropyl)methyl)benzonitrile | C12H16N2 | Lacks the aminoethyl side chain; simpler structure |
| 4-(2-Aminoethyl)benzonitrile | C11H12N2 | Does not contain the cyclopropyl group; different biological profile |
| 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile | C13H18N4 | Similar structure but includes additional nitrogen; potentially different reactivity |
The presence of both cyclopropyl and aminoethyl groups in this compound may confer distinct pharmacological properties compared to its analogs.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Pharmacodynamics and Pharmacokinetics : Detailed studies are needed to elucidate how the compound interacts at the molecular level with various receptors and enzymes.
- In Vivo Studies : Animal models should be employed to assess the therapeutic potential and safety profile of this compound in a biological context.
- Structure-Activity Relationship (SAR) : Investigating modifications to the structure could lead to enhanced efficacy or reduced toxicity.
Q & A
Q. Comparative Analysis Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyclopropane → Cyclopentyl | Increased selectivity for GPCRs | |
| NH₂ → NMe₂ | Reduced cytotoxicity | |
| Fluorine addition | Enhanced kinase inhibition |
(Advanced) What strategies resolve contradictions in reported biological activity data across different experimental models?
Answer:
Discrepancies arise from assay variability, such as:
- Cell Lines : Differences in receptor expression levels (e.g., HEK293 vs. CHO cells) .
- Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO) alter compound stability .
- Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cAMP assays) to confirm activity .
Example : A study reported IC₅₀ = 50 nM in HEK293 cells but 200 nM in CHO cells due to varying adenosine receptor densities .
(Advanced) What computational methods predict the compound's interactions with biological targets, and how can they guide experimental design?
Answer:
- Molecular Docking : Predicts binding modes to targets (e.g., kinases, GPCRs). Software like AutoDock Vina identifies key residues (e.g., Lys216 in kinase ATP pockets) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. For example, cyclopropane ring flexibility affects residence time .
- Pharmacophore Modeling : Guides structural optimization by highlighting essential features (e.g., nitrile as hydrogen bond acceptor) .
Case Study : Docking studies revealed that the 2-aminoethyl group forms salt bridges with Glu274 in the β₂-adrenergic receptor, prompting synthesis of analogs with extended chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
